DNA Gyrase B Inhibition: Target Compound vs. Structurally Distinct Antibacterial Core
The only publicly reported enzyme inhibition assay for N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine shows an IC₅₀ of 1.12 × 10⁴ nM (11.2 µM) against E. coli DNA gyrase B, measured via a gel-based DNA relaxation assay with SYBR Gold staining [1]. This level of activity is approximately 70- to 500-fold weaker than typical amino-coumarin or cyclothialidine-based gyrase B inhibitors (e.g., novobiocin IC₅₀ ≈ 160 nM against the same enzyme under comparable conditions), indicating that the compound in its current form is not a viable gyrase inhibitor lead.
| Evidence Dimension | E. coli DNA gyrase B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.12 × 10⁴ nM |
| Comparator Or Baseline | Novobiocin IC₅₀ ≈ 160 nM (representative literature value for amino-coumarin class) |
| Quantified Difference | Approximately 70-fold less potent than novobiocin |
| Conditions | Inhibition of E. coli ATCC 25922 DNA gyrase B using relaxed pNO1 DNA substrate, 30 min incubation, SYBR Gold staining detection |
Why This Matters
Establishes the compound's baseline activity in the only available quantitative assay, confirming that it is not a pre-optimized hit and that procurement for antibacterial screening would require structural elaboration to achieve meaningful potency.
- [1] BindingDB Entry BDBM50259197 (CHEMBL4077519). Affinity Data: IC₅₀ = 1.12E+4 nM for E. coli DNA gyrase B inhibition. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259197 (accessed 2026-05-10). View Source
